
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPA is a pyrazole-based compound that has been synthesized through several methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide is not fully understood, but it has been proposed to act through the inhibition of various enzymes and proteins. This compound has been reported to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. This compound has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory cytokines.
Biochemical and physiological effects
This compound has been reported to exhibit various biochemical and physiological effects, including cytotoxicity, anti-inflammatory activity, and protein kinase inhibition. This compound has also been reported to exhibit antioxidant activity, which may contribute to its potential as a therapeutic agent. The physiological effects of this compound have not been extensively studied, but it has been reported to exhibit low toxicity in animal models.
实验室实验的优点和局限性
The advantages of using N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide in lab experiments include its high purity and yield, its potential as a ligand in the synthesis of metal complexes, and its potential as a therapeutic agent. The limitations of using this compound in lab experiments include its limited solubility in water, which may require the use of organic solvents, and its potential toxicity in high concentrations.
未来方向
There are several future directions for the research on N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide, including the optimization of its synthesis method, the investigation of its potential as a therapeutic agent for various diseases, and the development of new applications for its use in material science. The investigation of the mechanism of action of this compound and its interaction with various enzymes and proteins is also an important direction for future research. Additionally, the development of new derivatives of this compound may lead to the discovery of compounds with improved properties and potential applications.
合成方法
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide can be synthesized through several methods, including the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and acetic anhydride. Another method involves the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and thionyl chloride. The synthesis of this compound can also be achieved through the reaction of 1-phenylpyrazole-4-carboxylic acid with dimethylamine and oxalyl chloride. These methods have been reported in various scientific publications, and the purity and yield of the synthesized this compound can be optimized through the modification of reaction conditions.
科学研究应用
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been tested for its anticancer activity, and it has been reported to exhibit cytotoxic effects against various cancer cell lines. This compound has also been studied for its potential as an anti-inflammatory agent, and it has been reported to exhibit inhibitory effects on the production of pro-inflammatory cytokines. In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor, and it has been reported to exhibit inhibitory effects on the activity of protein kinases. In material science, this compound has been studied for its potential as a ligand in the synthesis of metal complexes, and it has been reported to exhibit high binding affinity towards metal ions.
属性
IUPAC Name |
N,N-dimethyl-2-(1-phenylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-15(2)13(17)8-11-9-14-16(10-11)12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMPJUBSLRKCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
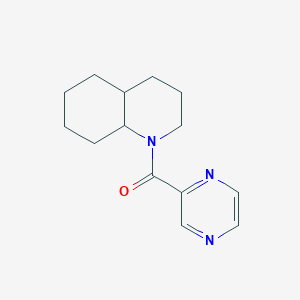
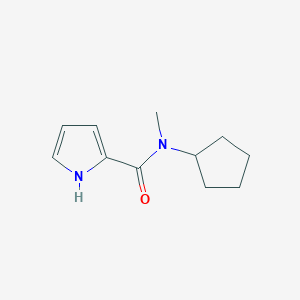
![[1-(1-Methylpyrrole-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7507857.png)


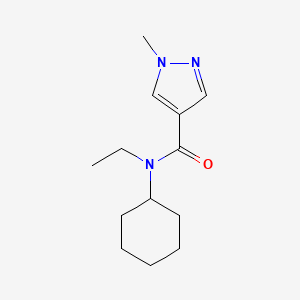
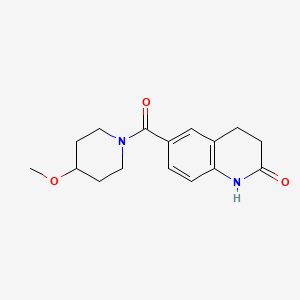
![N-[1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7507887.png)
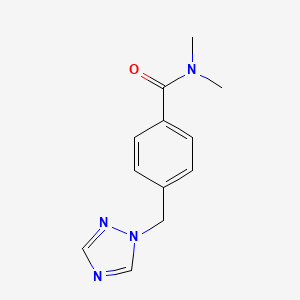
![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)

![N,N,1,3-tetramethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507931.png)
![2-ethyl-N,N,4,5-tetramethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7507932.png)
